molecular formula C19H12N4O3S2 B12186998 2-hydroxy-N-[(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide

2-hydroxy-N-[(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide

Cat. No.: B12186998
M. Wt: 408.5 g/mol
InChI Key: GHIKZOMKVUUFNL-GDNBJRDFSA-N
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Description

2-hydroxy-N-[(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide is a complex organic compound with a unique structure that includes a quinoxaline moiety, a thiazolidinone ring, and a benzamide group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N-[(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide typically involves multiple steps:

    Formation of the Thiazolidinone Ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.

    Introduction of the Quinoxaline Moiety: The quinoxaline derivative can be synthesized separately and then coupled with the thiazolidinone intermediate through a condensation reaction.

    Formation of the Benzamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring and the quinoxaline moiety.

    Reduction: Reduction reactions can target the carbonyl groups present in the structure.

    Substitution: The benzamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory effects.

    Medicine: Potential therapeutic applications could be explored based on its biological activities.

    Industry: It may find use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The quinoxaline and thiazolidinone moieties are known to interact with various biological targets, potentially leading to diverse pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-hydroxy-N-[(5Z)-4-oxo-5-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide
  • 3-hydroxy-N-[(5Z)-4-oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide
  • 2-methyl-N-[(5Z)-4-oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide

Uniqueness

The uniqueness of 2-hydroxy-N-[(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide lies in its specific combination of functional groups and the presence of the quinoxaline moiety, which may confer unique biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C19H12N4O3S2

Molecular Weight

408.5 g/mol

IUPAC Name

2-hydroxy-N-[(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide

InChI

InChI=1S/C19H12N4O3S2/c24-14-7-2-1-5-12(14)17(25)22-23-18(26)15(28-19(23)27)10-11-4-3-6-13-16(11)21-9-8-20-13/h1-10,24H,(H,22,25)/b15-10-

InChI Key

GHIKZOMKVUUFNL-GDNBJRDFSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)NN2C(=O)/C(=C/C3=C4C(=CC=C3)N=CC=N4)/SC2=S)O

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN2C(=O)C(=CC3=C4C(=CC=C3)N=CC=N4)SC2=S)O

Origin of Product

United States

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